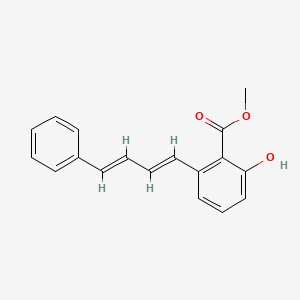

2-Hydroxy-6-(4-phenyl-buta-1,3-dienyl)-benzoic acid methyl ester

CAS No.: 365542-25-2

Cat. No.: VC11709175

Molecular Formula: C18H16O3

Molecular Weight: 280.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 365542-25-2 |

|---|---|

| Molecular Formula | C18H16O3 |

| Molecular Weight | 280.3 g/mol |

| IUPAC Name | methyl 2-hydroxy-6-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzoate |

| Standard InChI | InChI=1S/C18H16O3/c1-21-18(20)17-15(12-7-13-16(17)19)11-6-5-10-14-8-3-2-4-9-14/h2-13,19H,1H3/b10-5+,11-6+ |

| Standard InChI Key | IKSVULXRGCHDJI-YOYBCKCWSA-N |

| Isomeric SMILES | COC(=O)C1=C(C=CC=C1O)/C=C/C=C/C2=CC=CC=C2 |

| SMILES | COC(=O)C1=C(C=CC=C1O)C=CC=CC2=CC=CC=C2 |

| Canonical SMILES | COC(=O)C1=C(C=CC=C1O)C=CC=CC2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a benzoic acid methyl ester core with two key substituents:

-

A hydroxyl group (-OH) at the 2-position, which introduces hydrogen-bonding capability and acidity.

-

A 4-phenyl-buta-1,3-dienyl group at the 6-position, providing a conjugated π-system that enhances electronic delocalization and potential photochemical activity .

Molecular Formula:

Molecular Weight: 280.32 g/mol (calculated using IUPAC atomic weights).

Hypothetical Spectral Data

While experimental spectral data for this compound are unavailable, theoretical predictions based on functional groups include:

-

IR Spectroscopy: Strong absorption bands at ~3300 cm (O-H stretch), ~1700 cm (ester C=O), and ~1600 cm (C=C in diene) .

-

NMR:

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of this compound likely involves multi-step strategies to introduce the dienyl and ester functionalities. A plausible route, inspired by analogous ester syntheses , includes:

-

Friedel-Crafts Acylation: Introduce the butadienyl group via electrophilic substitution on a pre-functionalized benzoic acid derivative.

-

Esterification: Reaction of the carboxylic acid intermediate with methanol under acidic or basic conditions .

-

Oxidation/Reduction: Adjust oxidation states using reagents like potassium permanganate or sodium borohydride to finalize substituents .

Key Reaction Conditions:

-

Temperature: 0–80°C (to control diene conjugation).

-

Catalysts: Lewis acids (e.g., AlCl) for Friedel-Crafts steps .

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly lipophilic due to the aromatic and dienyl groups; soluble in organic solvents (e.g., DCM, DMF) .

-

Stability: Susceptible to hydrolysis under strong acidic/basic conditions due to the ester group. The conjugated diene may undergo photochemical [2+2] cycloaddition .

Thermal Properties

-

Melting Point: Estimated 120–140°C (based on analogous methyl esters) .

-

Decomposition: Likely above 250°C, with cleavage of the ester and diene groups .

Industrial and Analytical Applications

Flavor and Fragrance Industry

Methyl esters of aromatic acids contribute to flavor profiles in food products . While this compound’s role is unexplored, its structural similarity to 4-coumaric acid methyl ester (a known flavorant) suggests potential utility .

Analytical Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume